Pharmacokinetic Superiority: >2-Fold Increase in Systemic Exposure vs. Plinabulin Following Single IV Administration
In a head-to-head rat PK study with single intravenous administration at 5 mg/kg, MBRI-001 (Compound 9) demonstrated substantial and consistent superiority across all key PK parameters relative to the parent drug plinabulin [1]. The deuterated compound achieved a >2-fold increase in total systemic exposure (AUC0–∞), accompanied by higher peak concentration, longer elimination half-life, and markedly slower clearance.
| Evidence Dimension | Systemic exposure (AUC0–∞) |
|---|---|
| Target Compound Data | MBRI-001 AUC0–∞ = 1520.52 h·ng·mL⁻¹ |
| Comparator Or Baseline | Plinabulin AUC0–∞ = 723.08 h·ng·mL⁻¹ |
| Quantified Difference | 2.10-fold increase (p < 0.05, n=5 per group) |
| Conditions | Single IV bolus, 5 mg/kg, Wistar rats; plasma concentration measured by validated LC-MS/MS |
Why This Matters
The >2-fold AUC increase translates directly to longer target engagement at equivalent doses, enabling reduced dosing frequency or lower doses to achieve the same pharmacodynamic effect, a key advantage for in vivo experimental design and potential clinical translation.
- [1] Ding Z, Cheng H, Wang S, Hou Y, Zhao J, Guan H, Li W. Development of MBRI-001, a deuterium-substituted plinabulin derivative as a potent anti-cancer agent. Bioorg Med Chem Lett. 2017 Mar 15;27(6):1416-1419. Table 1. doi:10.1016/j.bmcl.2017.01.096. PMID: 28228362. View Source
